N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide: is a complex organic compound that features a furan ring, a pyridazine ring, and a sulfonamide group
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazine with a 1,4-diketone.
Coupling of Furan and Pyridazine Rings: The furan and pyridazine rings are coupled through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Various substituted sulfonamides.
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings may facilitate binding to these targets, while the sulfonamide group could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(pyridazin-3-yloxy)ethyl)-4-methylbenzenesulfonamide
- N-(2-(furan-2-yloxy)ethyl)-4-methylbenzenesulfonamide
- N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Uniqueness
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of the furan and pyridazine rings with the sulfonamide group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-13-4-6-14(7-5-13)25(21,22)18-10-12-24-17-9-8-15(19-20-17)16-3-2-11-23-16/h2-9,11,18H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMKNYUULPVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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